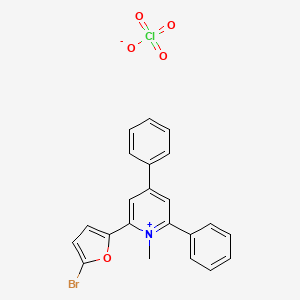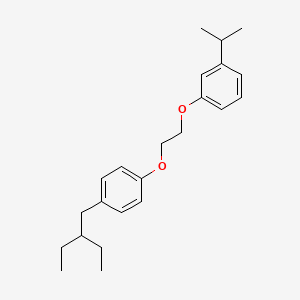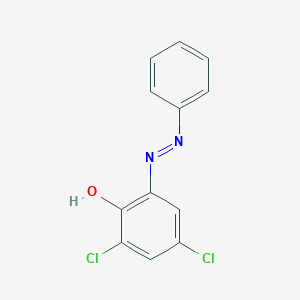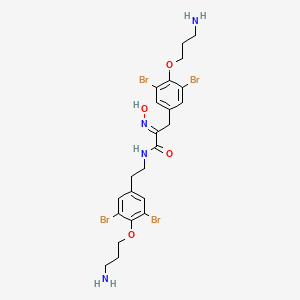phenylsilane CAS No. 128784-94-1](/img/structure/B14286485.png)
[(Chloromethoxy)methyl](dimethyl)phenylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(Chloromethoxy)methylphenylsilane is an organosilicon compound with the molecular formula C₉H₁₃ClOSi. It is a colorless liquid that is used in various chemical reactions and industrial applications. The compound is known for its reactivity due to the presence of both silicon and chlorine atoms, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
(Chloromethoxy)methylphenylsilane can be synthesized through several methods. One common method involves the reaction of chloromethyl methyl ether with dimethylphenylsilane in the presence of a Lewis acid catalyst. The reaction typically occurs under mild conditions, with the temperature maintained around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, (Chloromethoxy)methylphenylsilane is produced using large-scale reactors where the reactants are continuously fed into the system. The reaction is carefully controlled to ensure high yield and purity of the product. The final product is then purified through distillation to remove any impurities.
Análisis De Reacciones Químicas
Types of Reactions
(Chloromethoxy)methylphenylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles such as hydroxide, alkoxide, or amine groups.
Oxidation Reactions: The silicon atom can be oxidized to form silanol or siloxane derivatives.
Reduction Reactions: The compound can be reduced to form silane derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydroxide, potassium tert-butoxide, and primary amines. These reactions are typically carried out in polar solvents such as ethanol or dimethyl sulfoxide.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are used in anhydrous solvents.
Major Products Formed
Substitution Reactions: Products include (hydroxymethoxy)methylphenylsilane, (alkoxymethoxy)methylphenylsilane, and (aminomethoxy)methylphenylsilane.
Oxidation Reactions: Products include (chloromethoxy)methylsilanol and (chloromethoxy)methylsiloxane.
Reduction Reactions: Products include (chloromethoxy)methylsilane.
Aplicaciones Científicas De Investigación
(Chloromethoxy)methylphenylsilane has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds. It is also used in the preparation of silane coupling agents and surface modifiers.
Biology: The compound is used in the modification of biomolecules to improve their stability and reactivity.
Medicine: It is explored for its potential use in drug delivery systems due to its ability to form stable bonds with biological molecules.
Industry: (Chloromethoxy)methylphenylsilane is used in the production of silicone-based materials, adhesives, and coatings.
Mecanismo De Acción
The mechanism of action of (Chloromethoxy)methylphenylsilane involves the reactivity of the silicon-chlorine bond. The chlorine atom can be easily displaced by nucleophiles, allowing the compound to participate in various substitution reactions. The silicon atom can also undergo oxidation and reduction reactions, leading to the formation of different silicon-containing products. The compound’s reactivity is influenced by the electronic effects of the phenyl and methoxy groups attached to the silicon atom.
Comparación Con Compuestos Similares
(Chloromethoxy)methylphenylsilane can be compared with other similar compounds such as:
Phenylsilane: Phenylsilane has a similar structure but lacks the chloromethoxy group. It is less reactive in substitution reactions but can still undergo oxidation and reduction reactions.
Dimethylphenylsilane: This compound is similar but does not contain the chloromethoxy group. It is used as a silylating agent in homocoupling reactions.
Chloromethyl methyl ether: This compound contains a chloromethyl group but lacks the silicon atom. It is used as an alkylating agent in organic synthesis.
(Chloromethoxy)methylphenylsilane is unique due to the presence of both silicon and chlorine atoms, which provide it with a high degree of reactivity and versatility in chemical reactions.
Propiedades
Número CAS |
128784-94-1 |
|---|---|
Fórmula molecular |
C10H15ClOSi |
Peso molecular |
214.76 g/mol |
Nombre IUPAC |
chloromethoxymethyl-dimethyl-phenylsilane |
InChI |
InChI=1S/C10H15ClOSi/c1-13(2,9-12-8-11)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3 |
Clave InChI |
GYTNOYKTOZHTPQ-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(COCCl)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5-Bis[(2-ethylhexyl)oxy]benzene-1,2-dicarbonitrile](/img/structure/B14286413.png)


![4-[2-(2-Bromoacetamido)ethyl]phenyl dihydrogen phosphate](/img/structure/B14286428.png)


![1,1',1''-{[(Cyclopent-2-en-1-yl)methoxy]methanetriyl}tribenzene](/img/structure/B14286448.png)
![2-[4-(4-Methylphenyl)buta-1,3-diyn-1-yl]pyridine](/img/structure/B14286449.png)
![Methyl 2-[2-(2-hydroxyphenyl)ethyl]benzoate](/img/structure/B14286454.png)




